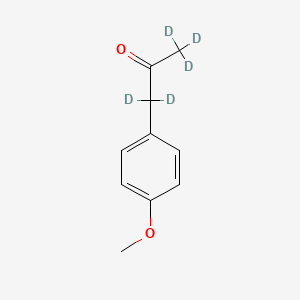

4'-Methoxyacetophenone-d5

Description

Properties

IUPAC Name |

1,1,1,3,3-pentadeuterio-3-(4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3/i1D3,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWKNGZODAOLEO-WRMAMSRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662074 | |

| Record name | 1-(4-Methoxyphenyl)(~2~H_5_)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092970-51-8 | |

| Record name | 1-(4-Methoxyphenyl)(~2~H_5_)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxyacetophenone-d5 typically involves the introduction of deuterium atoms into the acetophenone structure. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of 4’-Methoxyacetophenone-d5 may involve large-scale catalytic exchange reactions using deuterium gas. The process is optimized to achieve high yields and purity of the deuterated compound. The use of specialized equipment and catalysts ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxyacetophenone-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4’-Methoxybenzoic acid.

Reduction: Reduction of 4’-Methoxyacetophenone-d5 can yield 4’-Methoxyphenylethanol.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: 4’-Methoxybenzoic acid

Reduction: 4’-Methoxyphenylethanol

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

4'-Methoxyacetophenone-d5 is a deuterated analog of 4'-methoxyacetophenone, which has garnered attention in various scientific research applications. This compound is primarily utilized in studies involving synthetic chemistry, analytical chemistry, and pharmacological research due to its unique properties as a stable isotope-labeled compound. Below is a comprehensive overview of its applications, supported by detailed data tables and case studies.

Synthetic Chemistry

This compound serves as an important intermediate in organic synthesis. Its deuterated form is particularly useful in mechanistic studies where tracking the movement of atoms during chemical reactions is essential. The incorporation of deuterium allows for the differentiation between hydrogen and deuterium in NMR spectroscopy, facilitating detailed kinetic and mechanistic investigations.

Analytical Chemistry

The compound is extensively used in analytical chemistry for the development of methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its deuterated nature enhances the sensitivity and accuracy of these techniques, making it a reliable standard for quantifying other compounds.

Pharmacological Research

In pharmacological studies, this compound is employed to investigate drug metabolism and pharmacokinetics. By using this compound as a tracer, researchers can monitor the metabolic pathways of drugs in biological systems. This application is crucial for understanding drug efficacy and safety profiles.

Material Science

The compound has also been studied for its role in polymer chemistry, particularly in the synthesis of copolymers via ruthenium-catalyzed step-growth polymerization. This method allows for the creation of materials with tailored properties for specific applications, including coatings and adhesives.

Biological Studies

Recent studies have explored the potential biological activities of this compound, including its effects on various cell lines. For example, it has been investigated for its cytotoxic effects against cancer cell lines, providing insights into its potential as an anticancer agent.

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Synthetic Chemistry | Intermediate for organic synthesis |

| Analytical Chemistry | Standard in GC-MS and LC-MS |

| Pharmacological Research | Tracer for drug metabolism studies |

| Material Science | Polymer synthesis via ruthenium catalysis |

| Biological Studies | Cytotoxicity testing on cancer cell lines |

Case Study 1: Kinetic Studies Using NMR

In a study published in Journal of Organic Chemistry, researchers utilized this compound to investigate the kinetics of a specific reaction mechanism. By monitoring the NMR spectra, they were able to determine the rate constants and deduce the reaction pathway with high precision.

Case Study 2: Drug Metabolism

A pharmacokinetic study highlighted the use of this compound as a tracer to assess the metabolic pathways of a new anticancer drug candidate. The results demonstrated how deuterium labeling improved the detection limits and provided clear insights into metabolic stability.

Case Study 3: Copolymer Synthesis

Research conducted on the application of this compound in polymer synthesis revealed that it could effectively enhance the mechanical properties of copolymers when used as a comonomer. The study showed that copolymers synthesized with this compound exhibited improved thermal stability.

Mechanism of Action

The mechanism of action of 4’-Methoxyacetophenone-d5 is primarily related to its role as a deuterated analog in various chemical and biological studies. The presence of deuterium atoms can influence reaction kinetics and mechanisms, providing valuable insights into the behavior of the non-deuterated counterpart. In biological systems, deuterated compounds can help elucidate metabolic pathways and enzyme activities by serving as tracers.

Comparison with Similar Compounds

Similar Compounds

4’-Methoxyacetophenone: The non-deuterated analog with similar chemical properties but different isotopic composition.

4’-Chloroacetophenone: A halogenated derivative with distinct reactivity due to the presence of a chlorine atom.

4’-Bromoacetophenone: Another halogenated derivative with unique chemical behavior.

Uniqueness

4’-Methoxyacetophenone-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can alter reaction kinetics and mechanisms, making the compound valuable for studying isotopic effects and tracing metabolic pathways. Additionally, the use of deuterated compounds in NMR spectroscopy enhances signal resolution and accuracy.

Biological Activity

4'-Methoxyacetophenone-d5, a deuterated derivative of 4'-methoxyacetophenone, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound (C₉H₁₀O₂D₅) features a methoxy group at the para position of the acetophenone structure. The presence of deuterium (D) enhances its stability and alters its metabolic pathways, making it useful in tracing studies and pharmacokinetic evaluations.

Anticancer Properties

Research indicates that compounds similar to 4'-methoxyacetophenone exhibit significant anticancer properties. For instance, studies on chalcones, which are structurally related to 4'-methoxyacetophenone, have shown their ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer) cells. These compounds often act by increasing reactive oxygen species (ROS) levels, leading to cell death through intrinsic and extrinsic apoptotic pathways .

Table 1: Cytotoxicity of Chalcone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Chalcone A | MCF-7 | <10 | Apoptosis induction |

| Chalcone B | A549 | <20 | ROS-mediated cell death |

| This compound | TBD | TBD | TBD |

The mechanisms underlying the biological activity of this compound can be inferred from related compounds. They often involve:

- Apoptosis Induction : Compounds like this compound may trigger apoptosis via mitochondrial pathways, increasing cytochrome c release and activating caspases .

- Cell Cycle Arrest : Similar structures have been shown to affect cell cycle progression, potentially leading to G1 or G2/M phase arrest.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that could complement their anticancer effects by modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of methoxy-substituted acetophenones. For example:

- Study on Anticancer Activity : A study synthesized various chalcone derivatives and assessed their cytotoxicity against multiple human cancer cell lines. Compounds with methoxy substitutions demonstrated enhanced activity compared to their unsubstituted counterparts .

- Pharmacokinetic Studies : The incorporation of deuterium in this compound allows for detailed pharmacokinetic studies using mass spectrometry techniques. These studies can elucidate metabolic pathways and improve drug design .

- Comparative Analysis : In a comparative analysis of methoxyacetophenones, it was found that those with additional functional groups exhibited greater cytotoxicity, suggesting that structural modifications can enhance biological activity .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 4’-Methoxyacetophenone-d5 and distinguish it from non-deuterated analogs?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to detect deuterium substitution at specific positions. Compare H-NMR spectra with the non-deuterated compound (4’-Methoxyacetophenone): the absence of proton signals at deuterated positions (e.g., acetyl methyl group) confirms isotopic labeling. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can further validate the molecular formula (e.g., CHDO) . X-ray crystallography may also resolve structural ambiguities if crystalline derivatives are synthesized .

Q. What synthetic routes are commonly employed for preparing 4’-Methoxyacetophenone and its deuterated analogs?

- Methodological Answer : The non-deuterated compound is typically synthesized via Friedel-Crafts acylation of anisole with acetyl chloride, using Lewis acids like AlCl as catalysts . For deuterated analogs (e.g., 4’-Methoxyacetophenone-d5), isotopic labeling is achieved by substituting protonated reagents (e.g., DO, CDCOCl) in key reaction steps. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of unreacted precursors .

Q. What are the critical storage conditions to ensure stability of 4’-Methoxyacetophenone-d5 in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent degradation. Avoid exposure to strong oxidizing agents (e.g., peroxides) and bases, which may induce ketone oxidation or demethylation . Regularly monitor purity via HPLC or GC-MS to detect decomposition products .

Advanced Research Questions

Q. How does deuterium labeling impact the pharmacokinetic or metabolic stability of 4’-Methoxyacetophenone in biological studies?

- Methodological Answer : Deuterium incorporation at metabolically vulnerable sites (e.g., acetyl methyl group) slows CYP450-mediated oxidation via the kinetic isotope effect (KIE), prolonging half-life in vivo. Validate using liver microsome assays with LC-MS/MS quantification of parent compound and metabolites. Compare results with non-deuterated controls to quantify isotopic effects .

Q. How can researchers resolve contradictory data in literature regarding the biological activity of 4’-Methoxyacetophenone derivatives?

- Methodological Answer : Conduct systematic reproducibility studies under controlled conditions (e.g., standardized cell lines, identical solvent systems). For example, discrepancies in antifungal activity reports (e.g., MIC values) may arise from variations in assay media or fungal strains. Use orthogonal assays (e.g., time-kill kinetics, SEM imaging of hyphal damage) to confirm mechanisms . Statistical meta-analysis of published data can also identify confounding variables .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in 4’-Methoxyacetophenone-d5?

- Methodological Answer : Employ hyphenated techniques such as LC-HRMS (liquid chromatography-high-resolution mass spectrometry) with a C18 column and acetonitrile/water gradient. For deuterated analogs, monitor isotopic purity by comparing ion fragmentation patterns with non-deuterated standards. Quantify impurities (e.g., residual solvents, oxidation byproducts) using calibration curves with ≤1% detection limits .

Q. How can isotopic scrambling be minimized during the synthesis of 4’-Methoxyacetophenone-d5?

- Methodological Answer : Use rigorously anhydrous conditions to prevent proton-deuterium exchange. Select deuterated reagents with non-labile D positions (e.g., CDCOCl instead of DO for acetylation). Post-synthesis, confirm isotopic integrity via H-NMR or isotope ratio mass spectrometry (IRMS). Computational modeling (DFT) may predict exchange-prone sites to optimize synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.